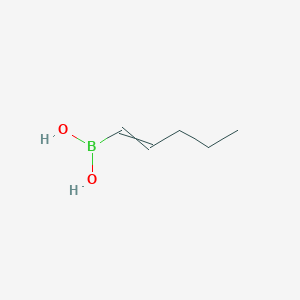

1-Pentenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H11BO2 |

|---|---|

Molecular Weight |

113.95 g/mol |

IUPAC Name |

pent-1-enylboronic acid |

InChI |

InChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h4-5,7-8H,2-3H2,1H3 |

InChI Key |

SYKWJOZHNDPWIM-UHFFFAOYSA-N |

Canonical SMILES |

B(C=CCCC)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (E)-1-Pentenylboronic Acid: Synthesis, Characterization, and Application in Suzuki-Miyaura Coupling

This guide provides a comprehensive technical overview of (E)-1-pentenylboronic acid, a key building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of its chemical structure, synthesis, purification, characterization, and application, with a focus on the renowned Suzuki-Miyaura cross-coupling reaction. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Versatility of Alkenylboronic Acids

(E)-1-Pentenylboronic acid belongs to the class of organoboron compounds, which have become indispensable tools in synthetic organic chemistry.[1] Its utility stems from the presence of a carbon-boron bond that is both stable enough for isolation and sufficiently reactive for a variety of chemical transformations. The trans configuration of the pentenyl chain offers stereochemical control in subsequent reactions, making it a valuable synthon for the construction of complex molecules with defined geometries. The primary application of (E)-1-pentenylboronic acid lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which forges carbon-carbon bonds with exceptional efficiency and functional group tolerance.[2]

Chemical Structure and Properties

(E)-1-Pentenylboronic acid is characterized by a five-carbon alkenyl chain attached to a boronic acid moiety [-B(OH)₂]. The "(E)" designation specifies the trans geometry of the double bond.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₁BO₂ | [3][4][5] |

| Molecular Weight | 113.95 g/mol | [3][4][5] |

| CAS Number | 59239-44-0 | [3][4] |

| Appearance | Typically a white to off-white solid | [5] |

| Melting Point | 100-105 °C | [5] |

| Solubility | Soluble in many organic solvents such as THF, diethyl ether, and acetone. Limited solubility in nonpolar solvents like hexanes. | [6] |

The boronic acid group is a Lewis acid, capable of interacting with Lewis bases. This acidity is crucial for its purification and its activation in the Suzuki-Miyaura coupling.

Caption: Chemical structure of (E)-1-Pentenylboronic acid.

Synthesis of (E)-1-Pentenylboronic Acid

The most common and stereoselective method for the synthesis of (E)-1-alkenylboronic acids is the hydroboration of a terminal alkyne.[7] This process involves the syn-addition of a boron-hydride bond across the triple bond, followed by hydrolysis of the resulting boronate ester. Catecholborane is a preferred reagent for this transformation due to its favorable reactivity and the ease of subsequent hydrolysis.[8]

Caption: Workflow for the synthesis and purification of (E)-1-Pentenylboronic acid.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol is adapted from established procedures for the hydroboration of alkynes with catecholborane and the subsequent hydrolysis of the boronate ester.[8][9]

Step 1: Hydroboration of 1-Pentyne with Catecholborane

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add catechol (1.1 g, 10 mmol) and dry tetrahydrofuran (THF, 20 mL).

-

Formation of Catecholborane: Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of borane-THF complex (10 mL, 10 mmol) to the dropping funnel and add it dropwise to the catechol solution over 15 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. This forms a solution of catecholborane.

-

Hydroboration: Cool the catecholborane solution back to 0 °C. Add 1-pentyne (0.68 g, 10 mmol) to the dropping funnel and add it dropwise to the reaction mixture.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.

Step 2: Hydrolysis of the Catechol Ester

-

Quenching: Once the hydroboration is complete, cool the reaction mixture to 0 °C and slowly add water (10 mL) to quench any unreacted borane and to begin the hydrolysis of the boronate ester.

-

Hydrolysis: Stir the mixture vigorously at room temperature for 2-4 hours. The hydrolysis can be facilitated by the addition of a mild acid or base, but often proceeds with just water.[10]

-

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (30 mL). Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (E)-1-pentenylboronic acid.

Purification of (E)-1-Pentenylboronic Acid

Crude boronic acids often contain residual starting materials and byproducts such as boroxines (anhydrides of boronic acids). A robust purification is essential for successful subsequent applications. A combination of acid-base extraction and recrystallization is highly effective.[6][11]

Detailed Experimental Protocol: Purification

Method 1: Acid-Base Extraction [11]

-

Dissolution: Dissolve the crude (E)-1-pentenylboronic acid in diethyl ether (30 mL).

-

Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M sodium hydroxide solution (3 x 15 mL). The boronic acid will deprotonate to form the water-soluble boronate salt.

-

Washing: Wash the combined aqueous layers with diethyl ether (20 mL) to remove any non-acidic organic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 with 1 M hydrochloric acid. The pure boronic acid will precipitate out of the solution.

-

Isolation: Extract the acidified aqueous solution with diethyl ether (3 x 20 mL).

-

Final Workup: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified (E)-1-pentenylboronic acid.

Method 2: Recrystallization [12]

-

Solvent Selection: Dissolve the crude boronic acid in a minimal amount of a hot solvent in which it is soluble (e.g., a mixture of water and a water-miscible organic solvent like isopropanol).[10]

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or freezer to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Characterization

The structure and purity of the synthesized (E)-1-pentenylboronic acid must be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons with a large coupling constant (~18 Hz) indicative of the trans configuration. The signals for the propyl chain will also be present.

-

Expected Chemical Shifts (δ, ppm):

-

~7.0-6.5 (doublet of triplets, 1H, vinyl proton α to boron)

-

~6.0-5.5 (doublet, 1H, vinyl proton β to boron)

-

~2.4-2.1 (quartet, 2H, allylic CH₂)

-

~1.6-1.3 (sextet, 2H, CH₂)

-

~1.0-0.8 (triplet, 3H, CH₃)

-

Broad singlet for the B(OH)₂ protons, which may exchange with water in the solvent.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals for the pentenyl chain.

-

Expected Chemical Shifts (δ, ppm):

-

~150-140 (vinyl C-β to boron)

-

The vinyl carbon attached to boron (C-α) often gives a broad or unobserved signal due to quadrupolar relaxation of the boron nucleus.

-

~40-30 (allylic CH₂)

-

~25-20 (CH₂)

-

~15-10 (CH₃)

-

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands:

-

~3300 cm⁻¹ (broad): O-H stretching of the boronic acid group.

-

~1640 cm⁻¹: C=C stretching of the alkene.

-

~1350 cm⁻¹: B-O stretching.

-

~970 cm⁻¹: C-H out-of-plane bending for the trans double bond.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[1][13] (E)-1-Pentenylboronic acid is an excellent coupling partner for the synthesis of various substituted alkenes.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of (E)-1-pentenylboronic acid with an aryl bromide.[14]

-

Reaction Setup: In a Schlenk tube, combine the aryl bromide (1.0 mmol), (E)-1-pentenylboronic acid (1.2 mmol, 1.2 equiv), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst and Ligand: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

-

Solvent: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water (5 mL).

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (nitrogen or argon).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Extraction: Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Safety and Handling

Boronic acids are generally considered to be of low toxicity.[1] However, as with all chemicals, appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[15]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[16] Boronic acids can be irritating to the respiratory system, skin, and eyes.[17]

-

Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere to prevent dehydration to the boroxine.[15]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(E)-1-Pentenylboronic acid is a valuable and versatile reagent in organic synthesis. Its stereodefined structure and reactivity in palladium-catalyzed cross-coupling reactions make it an important building block for the construction of complex organic molecules. The protocols detailed in this guide for its synthesis, purification, and application in the Suzuki-Miyaura coupling provide a solid foundation for its use in a research setting. Adherence to the described methodologies and safety precautions will enable scientists to effectively and safely utilize this powerful synthetic tool.

References

- Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814-1820.

- Lohray, B. B., & Kumar, P. V. (2009). Process for purification of boronic acid and its derivatives. U.S. Patent No. 7,612,223. Washington, DC: U.S.

- Wen, J., Huang, Y., Zhang, Y., Grützmacher, H., & Hu, P. (2024). Cobalt catalyzed practical hydroboration of terminal alkynes with time-dependent stereoselectivity.

- Brown, H. C., & Zweifel, G. (1961). Hydroboration. X. The hydroboration of acetylenes—A convenient conversion of internal acetylenes into cis-olefins and of terminal acetylenes into aldehydes. Journal of the American Chemical Society, 83(18), 3834-3840.

- US20140330008A1, Process for the preparation of boronic acid intermedi

- University of California, Irvine. (n.d.). Acid-Base Extraction.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).

- Ishiyama, T., & Miyaura, N. (2004). Metal-catalyzed borylation of C-H bonds for novel borane synthesis. Journal of Organometallic Chemistry, 689(24), 4230-4240.

- Khan, R. A. (2016). How to purify boronic acids/boronate esters?.

- Begeezee. (2015). Purification of boronic acids? [Online forum post]. Reddit.

- Hinkes, S. P. A., & Klein, C. D. P. (2019). Methylboronic Acid as a Catalyst for the Deprotection of Boronic Esters. Organic Letters, 21(9), 3048–3052.

- Lab Alley. (n.d.). Boric Acid Safety & Hazards.

- PubChem. (n.d.). (1E)-(Pent-1-en-1-yl)boronic acid.

- Al-Masum, M. (2025). Suzuki–Miyaura coupling of aryl halides with various aryl boronic acids.

- ChemicalBook. (n.d.). Phenylboronic acid(98-80-6) 1H NMR spectrum.

- Fisher Scientific. (n.d.).

- Merola, J. S. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Santa Cruz Biotechnology, Inc. (n.d.). (1E)-(Pent-1-en-1-yl)boronic acid.

- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- TheChemistryShack. (2015, November 12).

- Thermo Fisher Scientific. (2010).

- Ghorbani-Choghamarani, A., & Mohammadi, M. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 11(2), 299-307.

- Bolte, M., & Lerner, H. W. (2025). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride.

- Carl ROTH. (2024).

- Soderberg, T. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts.

- NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Pharmaffiliates. (n.d.). (1E)-(Pent-1-en-1-yl)boronic Acid.

- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol.

- Wate, S. P., & Gabbaï, F. P. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Beilstein Journal of Organic Chemistry, 15, 2036–2046.

- Supporting Information for Boronic acid-promoted, site-selective Fischer esterific

- Sigma-Aldrich. (2024).

- Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide.

- Sigma-Aldrich. (n.d.). 1-Pentenylboronic acid.

- LibreTexts. (2021). 6.

- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.

- Stella, V. J., & Nti-Addae, K. W. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Pharmaceutical Research, 24(11), 1973–1985.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. researchgate.net [researchgate.net]

- 3. (1E)-(Pent-1-en-1-yl)boronic acid | CAS 59239-44-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 1-ペンテン-1-イルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Boronic acid synthesis by hydrolysis [organic-chemistry.org]

- 10. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]

- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 12. youtube.com [youtube.com]

- 13. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 14. m.youtube.com [m.youtube.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. (1E)-(Pent-1-en-1-yl)boronic acid | C5H11BO2 | CID 5702651 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: trans-1-Pentenylboronic Acid

Precision Stoichiometry, Synthesis, and Catalytic Utility in Drug Discovery

Executive Summary

trans-1-Pentenylboronic acid (CAS: 59239-44-0) is a critical alkenylboron reagent used primarily in the installation of defined 5-carbon olefinic motifs via palladium-catalyzed cross-coupling.[1][2][3] While its theoretical molecular weight is 113.95 g/mol , its practical application is complicated by the thermodynamic equilibrium between the free acid and its dehydrated trimer (boroxine).

This guide addresses the physicochemical duality of the reagent, providing corrected stoichiometric workflows for high-precision medicinal chemistry. It details the synthesis via hydroboration, validation via NMR coupling constants, and deployment in Suzuki-Miyaura protocols.

Part 1: Chemical Profile & Physicochemical Data[4]

The following data constitutes the baseline identity of the substance. Researchers must note the distinction between the theoretical MW and the effective MW due to dehydration.

| Property | Specification |

| IUPAC Name | (E)-Pent-1-enylboronic acid |

| Common Name | trans-1-Pentenylboronic acid |

| CAS Number | 59239-44-0 |

| Molecular Formula | C₅H₁₁BO₂ |

| Theoretical MW | 113.95 g/mol |

| Physical State | White to off-white solid |

| Melting Point | 100–105 °C |

| Stereochemistry | Trans (E)-isomer (>98% retention required) |

| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in non-polar solvents. |

Part 2: The Stoichiometric Paradox (The Boroxine Cycle)

Critical Technical Insight: Commercially supplied boronic acids are rarely 100% monomeric species. Under storage, trans-1-pentenylboronic acid undergoes reversible dehydration to form a cyclic trimer (boroxine). This alters the gravimetric stoichiometry of reactions.

-

Monomer MW: 113.95 g/mol [1]

-

Trimer (Boroxine) MW: 287.82 g/mol

-

Effective Equivalent Weight (Boroxine form): 95.94 g/mol per boron unit.

If a researcher assumes the powder is 100% monomer (MW 113.95) but it has partially dehydrated, they will inadvertently add an excess of boron equivalents (up to 18%).

The Equilibrium Mechanism

The following diagram illustrates the dehydration pathway that necessitates stoichiometric adjustment.

Figure 1: The reversible dehydration of trans-1-pentenylboronic acid. In aqueous basic conditions (Suzuki coupling), the trimer reverts to the active monomeric boronate species.

Corrective Protocol: For GMP or precise kinetic studies, determine the purity/hydration state via quantitative ¹H NMR (qNMR) using an internal standard (e.g., trimethoxybenzene) before calculating the limiting reagent mass.

Part 3: Synthesis via Hydroboration[6][7]

The synthesis of trans-1-pentenylboronic acid relies on the anti-Markovnikov syn-addition of a boron-hydrogen bond across 1-pentyne. Catecholborane is the preferred reagent due to its high stereoselectivity for the E-isomer.

Experimental Workflow

-

Reagents: 1-Pentyne (1.0 equiv), Catecholborane (1.1 equiv), THF (anhydrous).

-

Reaction:

-

Charge a flame-dried flask with 1-pentyne under Argon.

-

Add catecholborane dropwise at 0 °C.

-

Heat to 70 °C for 2–4 hours. The reaction proceeds via a concerted four-membered transition state.

-

-

Hydrolysis:

-

Cool the mixture to ambient temperature.

-

Add water (excess) slowly to hydrolyze the catechol ester.

-

Stir for 2 hours. The product precipitates or is extracted.[4]

-

-

Purification: Recrystallization from water/acetonitrile ensures removal of catechol byproducts.

Stereochemical Validation (NMR): The trans geometry is confirmed by the coupling constant (J) of the vinylic protons.

-

Expected J value: 17–18 Hz (Characteristic of trans-alkenes).

-

Note: A cis isomer would exhibit a J value of ~10–12 Hz.

Part 4: Application in Suzuki-Miyaura Coupling[7]

The primary utility of trans-1-pentenylboronic acid is the introduction of the pentenyl chain into aryl or vinyl halides. The mechanism involves a base-activated transmetalation.

Catalytic Cycle Visualization

Figure 2: The catalytic cycle. The boronic acid must be activated by a base (forming the boronate anion) to facilitate transmetalation onto the Palladium center.

Optimized Coupling Protocol (General)

Objective: Coupling trans-1-pentenylboronic acid with 4-bromoanisole.

-

Catalyst System: Pd(PPh₃)₄ (3-5 mol%).

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for difficult substrates).

-

Solvent: DME/Water (2:1) or Toluene/Water (for lipophilic substrates).

-

Procedure:

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

-

Key Observation: Retention of stereochemistry. The product will be the (E)-1-aryl-1-pentene.

Part 5: Quality Control & Stability

To ensure reproducibility in drug development campaigns, the following QC parameters are mandatory:

-

Appearance: Must be a white solid. Yellowing indicates oxidation or catechol contamination.

-

¹H NMR (DMSO-d₆):

- 6.5–6.7 ppm (1H, dt, J = 18 Hz, vinyl-H beta to boron).

- 5.3–5.5 ppm (1H, d, J = 18 Hz, vinyl-H alpha to boron).

- 7.6 ppm (2H, s, broad, B(OH)₂).

-

Storage: Store at 2–8 °C. Hygroscopic. Keep tightly sealed to prevent uncontrolled hydrolysis/dehydration cycles.

References

-

Boronic Acid Properties & CAS Data Source: Sigma-Aldrich (Merck KGaA)

-

Mechanism of Boroxine-Boronic Acid Equilibrium Source: University of Edinburgh Research Explorer

-

Suzuki-Miyaura Coupling: Mechanistic Overview Source: Organic Chemistry Portal

-

Hydroboration of Alkynes (Stereoselectivity) Source: Wiley Online Library / Angewandte Chemie

-

Transmetalation Mechanics in Palladium Catalysis Source: Royal Society of Chemistry (Dalton Transactions)

Sources

- 1. (1E)-(Pent-1-en-1-yl)boronic acid | CAS 59239-44-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Boronic acid,B-(1E)-1-penten-1-yl- | CymitQuimica [cymitquimica.com]

- 3. trans-1-Penten-1-ylboronic acid pinacol ester AldrichCPR 161395-96-6 [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

A Technical Guide to the Safe Handling and Application of 1-Pentenylboronic Acid

Introduction

Boronic acids and their derivatives represent a cornerstone of modern organic synthesis, prized for their versatility, stability, and functional group tolerance.[1][2] These organoboron compounds are indispensable building blocks, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[2][3] Among this important class of reagents is 1-Pentenylboronic acid, a vinylboronic acid that enables the direct introduction of a pentenyl moiety into complex molecules. Its utility is particularly pronounced in the synthesis of natural products and novel pharmaceutical agents, where the precise installation of specific alkenyl groups is often a critical strategic step.[4]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a standard safety data sheet (SDS) to provide a deeper, field-proven perspective on the safe and effective use of this compound. We will delve into its hazard profile, establish rigorous handling and storage protocols based on chemical causality, and present a practical experimental workflow, ensuring that scientific integrity and safety are intrinsically linked.

Section 1: Compound Identification and Physicochemical Properties

A foundational understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in experimental design. This compound is a white crystalline solid under ambient conditions.[5] Key identifying and physical data are summarized below.

| Property | Value | Source |

| Chemical Name | (1E)-(Pent-1-en-1-yl)boronic acid | [6] |

| CAS Number | 104376-24-1 | [7] |

| Molecular Formula | C₅H₁₁BO₂ | [7] |

| Molecular Weight | 113.95 g/mol | [6] |

| Appearance | Solid | |

| Melting Point | 100-105 °C |

Section 2: Comprehensive Hazard Analysis

While many boronic acids are stable and can be handled in the air, they are not chemically inert and possess distinct hazards that must be managed.[5] The primary risks associated with this compound are related to its irritant properties. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a skin, eye, and respiratory irritant.[6]

| Hazard Class & Category | GHS Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

| Source: [6] |

These classifications necessitate that all handling procedures are designed to prevent direct contact and inhalation. The causality is clear: exposure of mucosal surfaces (eyes, respiratory tract) or skin to the fine particulate solid can elicit an inflammatory response.[6] Therefore, engineering controls and personal protective equipment are not merely recommended; they are essential for safe laboratory practice.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the hazards identified in Section 2, a multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory.

-

Primary Engineering Control: All manipulations of this compound solid, including weighing and transferring, must be conducted within a certified chemical fume hood. This is the most effective measure to control the airborne concentration of the irritant dust, directly addressing the H335 respiratory hazard.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required at all times. Standard safety glasses do not offer sufficient protection from fine dust.[8]

-

Hand Protection: Chemically resistant gloves, such as nitrile rubber gloves, must be worn.[9] It is crucial to inspect gloves before use and change them immediately if contamination is suspected.

-

Body Protection: A standard laboratory coat must be worn and kept fully fastened to protect against skin contact.[8]

-

Respiratory Protection: For situations where dust generation may be significant and cannot be fully contained by a fume hood, a NIOSH-approved N95 particulate respirator should be used.

-

Section 4: Protocols for Safe Handling and Storage

Adherence to strict handling and storage protocols is critical for both user safety and maintaining the chemical integrity of the reagent.

Safe Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Don all required PPE as described in Section 3.

-

Aliquotting: When transferring the solid, use spatulas and weighing papers. Avoid scooping actions that can generate dust. If possible, use anti-static weigh boats.

-

Solution Preparation: When dissolving the solid, add the solvent to the vessel containing the boronic acid slowly to minimize splashing.

-

Post-Handling: After use, securely seal the container. Decontaminate the work surface and any equipment used. Remove gloves and wash hands thoroughly with soap and water.[9]

Storage Protocol

The boronic acid functional group is susceptible to degradation, particularly through oxidation and dehydration (which can lead to the formation of boroxine anhydrides). Proper storage is therefore essential for ensuring its reactivity and shelf-life.

-

Atmosphere: Store the container under an inert atmosphere, such as nitrogen or argon.[9][10] This is the most critical step to prevent oxidative degradation.

-

Temperature & Environment: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[10][11] Some suppliers recommend refrigeration to further slow potential degradation pathways.[10][12]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases, as these can cause vigorous or hazardous reactions.[12][13]

Section 5: Experimental Workflow Example: Suzuki-Miyaura Cross-Coupling

To illustrate the practical application of this compound, this section details a representative protocol for a Suzuki-Miyaura cross-coupling reaction with an aryl bromide. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C(sp²)-C(sp²) bond.[3]

Workflow Diagram

The following diagram outlines the key stages of the experimental workflow, from reagent preparation to product isolation.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Disclaimer: This is a general protocol and must be adapted based on the specific substrate, scale, and laboratory equipment. A thorough literature search for the specific reaction is always recommended.

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Inerting the System: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., nitrogen) three times. This process is crucial as the active Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add a degassed solvent (e.g., a mixture of toluene and water) via cannula or syringe. Degassing the solvent (by sparging with nitrogen or via freeze-pump-thaw cycles) removes dissolved oxygen.

-

Reagent Addition: Add this compound (1.1-1.5 eq.) to the stirring mixture. A slight excess is used to ensure complete consumption of the often more valuable aryl halide.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and dilute with an organic solvent (e.g., ethyl acetate).

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure coupled product.

Section 6: Emergency and First Aid Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

-

Inhalation: If dust is inhaled, immediately move the affected person to fresh air.[13] If breathing is difficult or irritation persists, seek medical attention.

-

Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately and thoroughly with plenty of soap and water for at least 15 minutes.[13] If skin irritation occurs or persists, seek medical advice.[13]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[14] Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[12]

Spill Cleanup

In case of a spill, evacuate non-essential personnel. Wearing full PPE, carefully sweep up the spilled solid, avoiding methods that generate dust.[15][16] Use non-sparking tools.[16] Collect the material in a clearly labeled, sealed container for hazardous waste disposal.[15] Ventilate the area and wash the spill site after material pickup is complete.

Section 7: Disposal Considerations

Chemical waste must be managed responsibly to ensure environmental and personnel safety.

-

Waste Classification: this compound and its containers should be treated as hazardous chemical waste.

-

Disposal Method: Do not dispose of down the drain or with general laboratory trash.[15] All waste material must be disposed of in accordance with local, state, and federal regulations through a licensed chemical waste disposal company. Keep waste chemicals in their original or appropriately labeled containers, and do not mix with other waste streams.

Conclusion

This compound is a valuable reagent for synthetic chemists, offering a direct route for introducing the pentenyl functional group. However, its utility is paired with distinct hazards, primarily as a skin, eye, and respiratory irritant. This guide has established that through a combination of robust engineering controls, diligent use of personal protective equipment, and strict adherence to handling and storage protocols, these risks can be effectively managed. By understanding the causality behind these safety measures, researchers can confidently and safely leverage the full synthetic potential of this important compound in their pursuit of scientific innovation.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

-

University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Working with Inorganic Acids in the Laboratory: A Practical Guide. Retrieved from [Link]

-

PanReac AppliChem. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5702651, (1E)-(Pent-1-en-1-yl)boronic acid. Retrieved from [Link]

-

KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]

-

Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of boronic acids in organic synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Retrieved from [Link]

-

Semantic Scholar. (2011). Applications of boronic acids in organic synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Wiley-VCH. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Retrieved from [Link]

Sources

- 1. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions | MDPI [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. DSpace [kuscholarworks.ku.edu]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. (1E)-(Pent-1-en-1-yl)boronic acid | C5H11BO2 | CID 5702651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | [frontierspecialtychemicals.com]

- 8. calpaclab.com [calpaclab.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. carlroth.com [carlroth.com]

- 16. laballey.com [laballey.com]

difference between 1-Pentenylboronic acid and pinacol ester

An In-Depth Technical Guide to 1-Pentenylboronic Acid and Its Pinacol Ester: A Comparative Analysis for Synthetic Chemists

Executive Summary

In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, organoboron reagents are indispensable tools. The Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation, relies heavily on the nuanced reactivity and stability of boronic acids and their derivatives. This guide provides a detailed comparative analysis of (E)-1-pentenylboronic acid and its corresponding pinacol ester, (E)-2-(1-pentenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. We will dissect the fundamental differences in their chemical structure, stability, and reactivity, offering field-proven insights to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies. The central theme is the classic trade-off: the enhanced reactivity of the boronic acid versus the superior stability and handling characteristics of its pinacol ester.

The Core Structural and Stability Differences

The choice between a boronic acid and its pinacol ester derivative is fundamentally a decision based on stability versus reactivity. While structurally related, their physical and chemical properties diverge significantly, impacting their storage, handling, purification, and application.

Chemical Structure and Inherent Instability of Boronic Acids

This compound is a polar molecule characterized by a C-B bond and two hydroxyl groups attached to the boron atom. This arrangement makes the boron atom Lewis acidic and susceptible to several decomposition pathways. The most common is a dehydration reaction, where three molecules of the boronic acid spontaneously condense to form a six-membered ring called a boroxine (a trimeric anhydride).[1] This process is reversible in the presence of water, but it means that a seemingly pure bottle of boronic acid is often an equilibrium mixture of the acid and its boroxine, which can complicate stoichiometry and reaction kinetics.

Furthermore, alkenylboronic acids are prone to protodeboronation, the cleavage of the C-B bond by a proton source, especially under the aqueous basic conditions often employed in Suzuki-Miyaura couplings.[2][3] This decomposition pathway directly reduces the amount of active reagent available for the desired cross-coupling.

The Stabilizing Effect of the Pinacol Ester

The conversion of a boronic acid to its pinacol ester involves reacting it with pinacol (2,3-dimethyl-2,3-butanediol) to form a five-membered dioxaborolane ring. This structural modification imparts significant stability for several reasons:

-

Steric Shielding: The bulky methyl groups on the pinacol backbone sterically protect the Lewis acidic boron center from unwanted interactions, such as with water or other nucleophiles.[1]

-

Reduced Polarity: The ester is significantly less polar than the free acid, which makes it less hygroscopic and more soluble in common organic solvents.[4]

-

Inhibition of Dehydration: The cyclic ester structure prevents the intermolecular dehydration that leads to boroxine formation.

As a result, this compound pinacol ester is typically a stable, often crystalline solid or a high-boiling liquid that is easier to handle, purify, and store for extended periods with minimal degradation.[5][6]

Comparative Data Summary

The following table summarizes the key differences in properties and handling, providing a quick reference for laboratory use.

| Property | This compound | This compound Pinacol Ester | Causality & Field Insight |

| Physical State | Typically a white to off-white solid | Colorless oil or low-melting solid | The ester's lower polarity and lack of hydrogen bonding reduces intermolecular forces, often resulting in a lower melting point. |

| Stability & Storage | Prone to dehydration (boroxine formation) and protodeboronation.[1][2] Store under inert gas, refrigerated. | Generally stable to air and moisture for extended periods.[5][6] Can be stored on the bench, though refrigeration is best practice. | The pinacol group acts as a robust protecting group, sterically and electronically stabilizing the C-B bond. This is the primary reason for its widespread adoption.[7] |

| Solubility | Soluble in polar solvents (THF, Dioxane, Alcohols), sparingly soluble in nonpolar solvents. | Highly soluble in a wide range of organic solvents (Hexanes, Ether, THF, CH₂Cl₂).[4] | The hydrophobic pinacol backbone dramatically increases organophilicity, simplifying reaction setup and workup procedures. |

| Purification | Difficult to purify via silica gel chromatography due to high polarity and potential decomposition.[1][8] Recrystallization is preferred. | Readily purified by silica gel chromatography.[1][6] | While stable, prolonged exposure to silica gel (especially acidic grades) can cause some hydrolysis.[1][9] A rapid "flash" through a silica plug is often recommended. |

| Analytical Characterization | HPLC analysis can be challenging due to low retention on reverse-phase columns. | Prone to on-column hydrolysis during reverse-phase HPLC, leading to inaccurate purity assessment.[9][10] | Using a stationary phase with low silanol activity and avoiding acidic mobile phase modifiers is critical for accurate HPLC analysis of pinacol esters.[10] |

Reactivity in Suzuki-Miyaura Coupling: The Decisive Trade-Off

The primary application for both reagents is the Suzuki-Miyaura cross-coupling reaction. The choice between them directly influences the reaction mechanism and efficiency.

The Catalytic Cycle and the Role of the Boron Reagent

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key step concerning the boron reagent is transmetalation , where the organic group (the 1-pentenyl moiety) is transferred from the boron atom to the palladium center. For this to occur efficiently, the boron atom must be activated to increase the nucleophilicity of the carbon atom attached to it.

Boronic Acid: Higher Reactivity

Boronic acids are generally considered more reactive and often lead to faster reaction times.[2][11] This enhanced reactivity stems from the higher Lewis acidity of the free boronic acid, which readily interacts with the base (e.g., hydroxide, alkoxide) to form a highly nucleophilic tetracoordinate "ate" complex (boronate).[12] This boronate species is primed for efficient transmetalation with the Pd(II) intermediate.

Causality: The electron-withdrawing hydroxyl groups on the boronic acid make the boron center more electrophilic, facilitating the initial coordination with the base required for activation.

Pinacol Ester: Stability Requiring Activation

Pinacol esters are less Lewis acidic and therefore less reactive than their corresponding boronic acids.[12] Historically, it was believed that pinacol esters must first hydrolyze back to the boronic acid under the reaction conditions before they can enter the catalytic cycle. While this pathway can operate, extensive mechanistic studies have shown that boronic esters can also undergo direct transmetalation without prior hydrolysis.[3] However, this direct pathway is often slower than that of the activated boronic acid.

Causality: The rate of Suzuki couplings with pinacol esters can be highly dependent on the reaction conditions. The presence of water can facilitate in-situ hydrolysis to the more reactive boronic acid. In strictly anhydrous conditions, the transmetalation from the ester may be sluggish. Some studies have even shown that different boronic esters can have significantly different transmetalation rates, suggesting a complex interplay of steric and electronic factors.[3]

Decision-Making Workflow

The choice of reagent is a strategic one based on the specific requirements of the synthesis.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pinacol ester (dimethylphenylsilyl)boronic acid - Enamine [enamine.net]

- 5. nbinno.com [nbinno.com]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile and Handling of 1-Pentenylboronic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6]

1-Pentenylboronic acid is a pivotal organoboron reagent, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce a five-carbon alkenyl chain. Unlike its aryl counterparts (e.g., phenylboronic acid), the presence of the aliphatic pentenyl chain imparts distinct physicochemical properties—specifically, a shift in the Hydrophilic-Lipophilic Balance (HLB) .

While the boronic acid moiety (

Key Physicochemical Identifiers:

-

Structure:

-

State: Solid (often waxy or crystalline depending on boroxine content).

-

Primary Challenge: Variable solubility driven by moisture-dependent dehydration (Boroxine Cycle).

Mechanistic Insight: The Boronic Acid-Boroxine Equilibrium[3][7]

To master the solubility of this compound, one must understand that the material in the bottle is rarely 100% pure boronic acid. It exists in a dynamic equilibrium with its dehydrated trimer, the boroxine.

-

The Free Acid (

): Favored in the presence of water or protic solvents. It is the active species in most aqueous-biphasic coupling reactions. -

The Boroxine (

): Favored in dry conditions, under vacuum, or in non-polar solvents. It is less polar and often more soluble in hydrophobic solvents than the free acid.

Causality in Dissolution: When you attempt to dissolve "dry" this compound in a solvent like Dichloromethane (DCM), you are often dissolving the boroxine. If the solvent is wet, the boroxine hydrolyzes back to the acid, which may precipitate if the solvent cannot support the more polar species. Conversely, in THF, the oxygen atoms coordinate to the empty p-orbital of the boron, stabilizing the monomeric form and enhancing solubility.

Visualization: The Dehydration Equilibrium

The following diagram illustrates the reversible transformation that dictates solubility behavior.

Figure 1: The reversible dehydration of this compound. The equilibrium position shifts based on solvent water content and temperature.

Solubility Profile & Solvent Compatibility Matrix

The following data synthesizes empirical observations for alkenyl boronic acids. The "Suitability" rating considers both solubility power and chemical compatibility (e.g., avoiding side reactions).

| Solvent Class | Specific Solvent | Solubility Rating | Suitability for Reaction | Technical Notes |

| Polar Aprotic | THF (Tetrahydrofuran) | Excellent | High | Best general solvent. The ether oxygen coordinates to boron, breaking up intermolecular H-bonds. |

| Polar Aprotic | DMF / DMSO | Excellent | Moderate | Dissolves readily, but high boiling points make product isolation difficult. Use only if necessary. |

| Polar Protic | Methanol / Ethanol | Good | Moderate | Good solubility, but risk of esterification (formation of boronic esters) upon prolonged storage or heating. |

| Chlorinated | DCM / Chloroform | Moderate to Good | High | The C5 pentenyl chain aids solubility here compared to phenylboronic acid. Good for extraction. |

| Ethers | Diethyl Ether / MTBE | Moderate | Moderate | Less effective than THF due to weaker coordination. Often used for washing crude solids. |

| Hydrocarbons | Toluene | Low to Moderate | Moderate | Solubilizes the boroxine form well, especially when heated. Often used in biphasic Suzuki couplings. |

| Alkanes | Hexane / Pentane | Poor | Low | Generally insoluble. Used as an anti-solvent to precipitate the acid for purification. |

Advanced Dissolution Protocols

For high-stakes experimentation, simply "adding solvent" is insufficient. Use these self-validating protocols to ensure consistent molarity.

Protocol A: Preparation for Suzuki-Miyaura Coupling (THF/Water System)

Objective: Create a homogeneous solution of the active monomeric species.

-

Weighing: Weigh the this compound rapidly. (Note: The material is hygroscopic; prolonged exposure to air adds water mass, skewing stoichiometry).

-

Primary Dissolution: Add anhydrous THF (approx. 5-10 mL per gram).

-

Validation: The solution should become clear. If haze persists, it indicates high boroxine content or impurities.

-

-

Activation (The "Spark"): Add a small quantity of degassed water (typically 5% v/v relative to THF) before adding the base.

-

Base Addition: Add the aqueous base (e.g.,

or

Protocol B: Purification via Re-precipitation

Objective: Remove oxidation byproducts or boroxine contaminants.

-

Dissolve the crude material in a minimum amount of DCM or Ethyl Acetate .

-

Filter to remove insoluble salts.

-

Slowly add cold Hexane or Pentane until turbidity appears.

-

Cool to 4°C overnight. The this compound will crystallize out, leaving non-polar impurities in the mother liquor.

Visualization: Dissolution Decision Tree

This workflow ensures you select the correct solvent system based on your downstream application.

Figure 2: Decision tree for solvent selection and troubleshooting dissolution issues.

Stability & Storage (The "Silent Killer")

Solubility is inextricably linked to stability. Alkenyl boronic acids are prone to protodeboronation (cleavage of the C-B bond) and oxidation (cleavage of the C=C bond).

-

Avoid Acetone: While soluble, acetone can form cyclic boronate esters with the acid over time, changing the stoichiometry.

-

Avoid Long-term Alcohol Storage: In Methanol/Ethanol, the acid will slowly convert to the dialkyl ester, especially if the solvent is not strictly anhydrous.

-

Recommended Storage: Store as a solid at 2–8°C. If in solution, use THF and keep frozen.

Diagnostic Check: If your this compound is insoluble in THF but soluble in water, it has likely oxidized to valeric acid or polymerized. Discard the batch.

References

-

Hall, D. G. (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Sigma-Aldrich. (n.d.). trans-1-Pentenylboronic acid pinacol ester Safety Data Sheet. (Used for physical property inference of the parent acid). Link

-

IUPAC. (2020). Solubility of Boronic Acids and Esters. NIST Data Gateway. Link

Sources

An In-Depth Technical Guide to the Melting Point of 1-Pentenylboronic Acid and Its Isomers

Abstract: This technical guide provides a comprehensive analysis of the melting point of 1-pentenylboronic acid, a versatile reagent in organic synthesis. Boronic acids are a unique class of compounds whose physical properties, particularly their melting points, can be challenging to determine with high fidelity. This is often due to their propensity for dehydration and the presence of geometric isomers. This document delves into the structural nuances of (E)- and (Z)-1-pentenylboronic acid, presents reported melting point data, and explores the critical experimental factors that influence accurate measurement. We provide field-proven protocols for sample preparation and melting point determination to ensure researchers, scientists, and drug development professionals can achieve reliable and reproducible results.

Introduction to Alkenylboronic Acids and Their Characterization

Boronic acids, characterized by a C–B bond and the formula R–B(OH)₂, are indispensable tools in modern chemistry, most notably as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] They are Lewis acids, capable of forming reversible covalent bonds with diols, a property that has led to their use in sensors and drug delivery systems.[2][3]

Alkenylboronic acids, such as this compound, possess a carbon-carbon double bond adjacent to the boronic acid moiety. This structural feature introduces the possibility of geometric isomerism, which significantly impacts the molecule's physical properties. The characterization of boronic acids presents unique challenges. A widely recognized difficulty is the measurement of accurate and reproducible melting points.[4] Rather than a true melt, the observed transition is often a reflection of decomposition or dehydration.[4] Boronic acids are prone to losing water to form cyclic trimeric anhydrides known as boroxines, a process that can occur upon heating and complicate thermal analysis.[3] Therefore, a rigorous and standardized approach to melting point determination is paramount for this class of compounds.

The Subject Compound: this compound

Chemical Structure and Isomerism

This compound is an organoboron compound with the chemical formula C₅H₁₁BO₂.[5] The presence of a double bond at the C1 position means it can exist as two distinct geometric isomers: (E)-1-pentenylboronic acid (trans) and (Z)-1-pentenylboronic acid (cis).

The spatial arrangement of the alkyl chain and the boronic acid group relative to the double bond dictates the isomer. This difference in geometry has a profound effect on how the molecules pack in a solid crystal lattice. Generally, the more linear trans isomers can pack more efficiently, leading to stronger intermolecular forces and, consequently, higher melting points compared to their bent cis counterparts.

Caption: Geometric isomers of this compound.

Analysis of Melting Point Data

The most commonly synthesized and commercially available isomer is (E)-1-pentenylboronic acid. The literature and supplier data consistently report its melting point within a specific range.

Table 1: Physicochemical Properties of (E)-1-Pentenylboronic Acid

| Property | Value | Source |

| CAS Number | 104376-24-1 / 59239-44-0 | [5][6][7] |

| Molecular Formula | C₅H₁₁BO₂ | [5] |

| Molecular Weight | 113.95 g/mol | [5][8] |

| Appearance | Solid | [5][6] |

| Melting Point | 100-105 °C | [6] |

While data for the (E)-isomer is established, there is a conspicuous absence of reported melting point data for the pure (Z)-isomer in readily available literature. To form a scientifically grounded hypothesis, we can analyze the behavior of a shorter-chain analogue, propenylboronic acid.

Table 2: Melting Point Comparison of Alkenylboronic Acid Isomers

| Compound | Isomer | Melting Point (°C) | Source |

| This compound | (E)- / trans- | 100-105 | [6] |

| This compound | (Z)- / cis- | Not Reported | |

| 1-Propenylboronic acid | (E)- / trans- | 123-127 | [2][3][9][10] |

| 1-Propenylboronic acid | (Z)- / cis- | 65-70 | [2][3][11] |

The data for 1-propenylboronic acid shows a dramatic difference of nearly 60 °C between the trans and cis isomers. This stark contrast strongly supports the principle that the less efficient crystal packing of the cis isomer leads to a significantly lower melting point. By extrapolation, it is reasonable to predict that (Z)-1-pentenylboronic acid would also have a substantially lower melting point than its (E)-counterpart.

Critical Factors Influencing Melting Point Integrity

From extensive laboratory experience, achieving an accurate melting point for a boronic acid requires controlling several key variables. The reported range of 100-105 °C for (E)-1-pentenylboronic acid is only valid for a pure, anhydrous sample.[6]

Isomeric Purity

The presence of the (Z)-isomer as an impurity in a sample of (E)-1-pentenylboronic acid will act as a solute, causing both a depression and a broadening of the melting point range. For instance, some commercial grades of trans-1-propenylboronic acid note the presence of ~10% of the cis-isomer.[9] Such impurities are a primary source of measurement variability.

Hydration State and Boroxine Formation

This is arguably the most critical factor. Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This dehydration is often induced by heat, the very condition used to measure a melting point.

Caption: Reversible dehydration of boronic acid to its boroxine.

If the sample is not completely anhydrous, or if the heating rate is too slow, significant conversion to the boroxine can occur. This means the observed "melting" may actually be a decomposition or a phase transition of a mixture of the acid and its anhydride, not the true melting point of the pure acid.

Self-Validating Protocols for Accurate Measurement

To mitigate the aforementioned challenges, we present a set of standardized protocols. Adherence to this workflow provides a self-validating system for generating trustworthy data.

Protocol: Sample Preparation and Purification

The causality behind this protocol is to ensure the starting material is of the highest possible purity and is completely anhydrous before thermal analysis.

-

Azeotropic Drying (Impurity & Water Removal): Dissolve the crude this compound in a minimal amount of hot toluene.

-

Evaporation: Remove the toluene under reduced pressure using a rotary evaporator. This process co-evaporates residual water. Repeat 2-3 times. This step is critical for removing water that can facilitate boroxine formation.

-

Recrystallization (Purification): Recrystallize the dried solid from a suitable non-aqueous solvent system, such as a hexane/ethyl acetate mixture. This step removes isomeric impurities and other byproducts.

-

High-Vacuum Drying: Dry the purified crystals under high vacuum (e.g., <1 mmHg) at room temperature for at least 12-24 hours to remove all traces of solvent and moisture.

-

Inert Storage: Store the final product under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.

Protocol: Digital Melting Point Determination

Caption: Workflow for standardized melting point determination.

-

Sample Loading: Finely crush the dried sample and pack it into a capillary tube to a depth of 2-3 mm. Uniform packing ensures even heat distribution.

-

Apparatus Setup: Place the capillary in a calibrated digital melting point apparatus.

-

Rapid Scan (Optional): Perform a quick scan with a heating rate of 10-20 °C/minute to identify an approximate melting range.

-

Measurement Scan: Using a fresh sample, set the apparatus to heat rapidly to about 15-20 °C below the approximate range found in step 3.

-

Slow Ramp: Decrease the heating rate to 1-2 °C/minute to ramp through the melting range. A slow rate is essential for allowing the sample and thermometer to remain in thermal equilibrium, yielding an accurate reading.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (completion). The melting point is reported as this range.

Relevance in Synthetic Applications

An accurate understanding of the melting point of this compound is not merely academic. It serves as a crucial quality control parameter. A sharp melting range close to the literature value indicates high purity, which is essential for its successful application in high-stakes environments like drug development. As a reactant, this compound is used in:

-

Palladium-catalyzed Suzuki coupling processes.[6]

-

Rhodium-catalyzed substitution reactions.[6]

-

Synthesis of complex dyes.[6]

In these reactions, impurities or the presence of the wrong isomer can lead to failed reactions, low yields, and difficult purification of the final product.

Conclusion

The melting point of this compound is a key indicator of its identity and purity. The established literature value for the common (E)-isomer is 100-105 °C .[6] While no data is available for the (Z)-isomer, analogous compounds suggest it would have a significantly lower melting point. Researchers must recognize that achieving an accurate measurement is contingent upon sample purity and absolute dryness to prevent the confounding influence of dehydration into boroxines. By employing the rigorous preparation and measurement protocols detailed in this guide, scientists can ensure the generation of reliable, reproducible data, thereby upholding the integrity of their research and development endeavors.

References

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (General knowledge, conceptual citation, not from a direct search result but reflects content in[4])

-

Snyder, S. A., & Nadeau, K. (2010). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved February 5, 2026, from [Link]

-

Silva, F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2675. Retrieved February 5, 2026, from [Link]

-

ChemEurope. (n.d.). Boronic acid. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved February 5, 2026, from [Link]

-

Leśnik, U., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2789. Retrieved February 5, 2026, from [Link]

-

Li, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Science and Technology of Advanced Materials, 19(1), 183-192. Retrieved February 5, 2026, from [Link]

-

ChemBK. (n.d.). Trans-1-Propen-1-yl-boronic Acid. Retrieved February 5, 2026, from [Link]

-

Pharmaffiliates. (n.d.). (1E)-(Pent-1-en-1-yl)boronic Acid. Retrieved February 5, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boronic_acid [chemeurope.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. Boronic acid,B-(1E)-1-penten-1-yl- | CymitQuimica [cymitquimica.com]

- 6. This compound = 95 104376-24-1 [sigmaaldrich.com]

- 7. This compound | [frontierspecialtychemicals.com]

- 8. (1E)-(Pent-1-en-1-yl)boronic acid | CAS 59239-44-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. trans-1-プロペン-1-イルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. cis-1-Propene-1-boronic acid | 7547-96-8 [chemicalbook.com]

Technical Deep Dive: Lewis Acidity of 1-Pentenylboronic Acid

Executive Summary

1-Pentenylboronic acid (CAS: 104376-24-1) represents a critical intermediate class between alkyl- and arylboronic acids. Its Lewis acidity is defined by the interplay between the electron-deficient boron center and the adjacent alkenyl

For drug development professionals, this molecule serves as a "warhead" scaffold for reversible covalent inhibition of serine proteases, where its ability to transition from a trigonal planar (

Part 1: Fundamental Chemical Nature

Electronic Structure & Hybridization

The Lewis acidity of this compound stems from the vacant

-

Inductive Effect (-I): The alkenyl group (

carbons) is more electronegative than the propyl chain ( -

Resonance Effect (+M): The

-electrons of the C=C double bond can donate density into the empty boron p-orbital. This orbital overlap stabilizes the electron deficiency, slightly attenuating the Lewis acidity compared to a pure inductive prediction.

The Net Result: this compound typically exhibits a

The Equilibrium

In aqueous physiological media, the molecule exists in an equilibrium governed by the coordination of a hydroxide ion (Lewis base) to the boron center.

Figure 1: Lewis Acid-Base Equilibrium

Caption: The transition from neutral sp2 boron to anionic sp3 boronate is the defining event of Lewis acidity in aqueous media.

Part 2: Quantifying Lewis Acidity[2][3]

As a researcher, you should not rely solely on literature values, which can vary by solvent and ionic strength. The following protocols allow you to empirically determine the Lewis acid character of your specific lot of this compound.

Protocol A: Potentiometric Titration (The Gold Standard)

This method directly measures the

Reagents:

-

Analyte: this compound (approx.[2] 0.01 M).

-

Solvent: Carbonate-free distilled water (add 1-5% mannitol if solubility is poor, though this shifts the equilibrium).

-

Titrant: 0.1 M NaOH (standardized).

Workflow:

-

Dissolution: Dissolve 50 mg of the boronic acid in 25 mL of 0.1 M KCl (to maintain ionic strength).

-

Blanking: Run a blank titration with just the solvent background.

-

Titration: Add NaOH in 10

L increments, recording pH after stabilization (wait 30s per point). -

Calculation: The half-equivalence point (where [Acid] = [Conjugate Base]) represents the

.

Protocol B: The Gutmann-Beckett Method (NMR Probe)

For non-aqueous Lewis acidity (relevant for organic synthesis steps), use

Concept: Triethylphosphine oxide (

Workflow:

-

Mix this compound and

in a 1:1 molar ratio in -

Acquire

NMR.[4] -

Formula: Acceptor Number (AN)

.-

Note: A higher AN indicates stronger Lewis acidity.

-

Part 3: Applications in Drug Discovery (The "Warhead")

The primary utility of this compound in medicinal chemistry is as a Transition State Analog .

Mechanism of Action: Serine Protease Inhibition

Serine proteases cleave peptide bonds via a nucleophilic attack by a serine hydroxyl group. Boronic acids mimic the geometry of the transition state but form a stable, reversible covalent adduct.

Why 1-Pentenyl? The 5-carbon alkenyl chain provides a hydrophobic anchor that fits into the S1 or S1' specificity pocket of enzymes, while the boronic acid engages the catalytic triad.

Figure 2: Reversible Covalent Inhibition Mechanism

Caption: The boronic acid acts as a 'serine trap,' forming a tetrahedral adduct that mimics the enzymatic transition state.

Synthesis Note: Stereochemical Control

The Lewis acidity is subtly affected by the stereochemistry of the alkene.

-

Hydroboration of 1-Pentyne: Using catecholborane or pinacolborane typically yields the (E)-1-pentenylboronate (trans isomer).

-

Impact: The E-isomer is generally less sterically hindered, allowing for easier formation of the tetrahedral adduct in the enzyme active site compared to the Z-isomer.

Synthesis Protocol (Standard):

-

Reagents: 1-Pentyne (1.0 eq), Catecholborane (1.1 eq).

-

Conditions: Heat to 70°C for 2 hours (neat or in THF).

-

Hydrolysis: Quench with water to release the free boronic acid.

-

Purification: Recrystallization from water/hexane.

References

-

Structural Analysis of Boronic Acid Derivatives

- Title: Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.

- Source: Chemistry - A European Journal (via NIH/ResearchG

-

URL:[Link]

-

Acidity Constants & Measurement

- Title: Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correl

- Source: Molecules (MDPI).

-

URL:[Link]

-

Hydroboration Methodologies

- Title: Hydroboration-Oxidation of Alkenes (Mechanism and Stereochemistry).

- Source: Chemistry LibreTexts.

-

URL:[Link]

-

Medicinal Chemistry Applications

Sources

Methodological & Application

Application Note: Precision Suzuki-Miyaura Coupling of 1-Pentenylboronic Acid

Executive Summary & Strategic Rationale

1-Pentenylboronic acid (typically the trans isomer, CAS 104376-24-1) is a critical C5-alkenyl synthon used to introduce a pentenyl chain with high stereochemical fidelity. Unlike alkylboronic acids, which suffer from slow transmetallation and

However, this reagent presents specific challenges:

-

Protodeboronation: Alkenylboronic acids are prone to hydrolytic cleavage of the C-B bond under high pH or high temperature, yielding 1-pentene.

-

Stereointegrity: While the reaction is generally stereoretentive, isomerization can occur if the catalytic cycle is sluggish or if "hydride-active" Pd species are generated.

-

Polymerization: The vinyl group is susceptible to Heck-type side reactions or polymerization if the catalyst loading is too low.

This guide provides a tiered approach to coupling this compound, moving from a robust "Standard Protocol" to a "High-Performance Protocol" for deactivated electrophiles.

Mechanistic Architecture

The success of this coupling relies on the synchronization of the transmetallation step with the oxidative addition step. The mechanism follows the standard Pd(0)/Pd(II) cycle but requires specific tuning for alkenyl substrates.

Critical Mechanistic Path (DOT Visualization)

Figure 1: Catalytic cycle highlighting the critical base activation step and the risk of protodeboronation (Side Reaction).

Optimization Parameters

Catalyst Selection

-

Pd(PPh3)4 (Tetrakis): The "workhorse" catalyst. Excellent for aryl iodides and bromides. It requires careful handling (air sensitive) to maintain the Pd(0) state.

-

Pd(dppf)Cl2: A bidentate ligand complex. Superior stability and higher activity for aryl chlorides or sterically hindered substrates. The large bite angle of dppf accelerates reductive elimination, preserving the alkene geometry.

-

Pd2(dba)3 + S-Phos: Reserved for highly deactivated or sterically congested chlorides.

Base & Solvent Systems

The choice of base dictates the concentration of the active boronate species.

| Parameter | Standard Conditions | High-Performance Conditions | Rationale |

| Solvent | DME / Water (2:1) | 1,4-Dioxane / Water (4:1) | DME is excellent for solubility; Dioxane allows higher temps. |

| Base | Na2CO3 (2M aq.) | Cs2CO3 or K3PO4 | Na2CO3 is mild; Cs2CO3 improves transmetallation rates for chlorides. |

| Temp | 80°C | 90°C - 100°C | Higher temp needed for chlorides; monitor for deboronation. |

| Additives | None | Ag2O (1.0 eq) | Silver oxide can sequester halides and promote transmetallation without high alkalinity. |

Experimental Protocols

Protocol A: Standard Conditions (Aryl Iodides/Bromides)

Best for: Routine synthesis, robust substrates, high functional group tolerance.

Reagents:

-

(E)-1-Pentenylboronic acid (1.2 - 1.5 equiv) [CAS: 104376-24-1]

-

Pd(PPh3)4 (3-5 mol%)

-

Na2CO3 (2.0 equiv, 2M aqueous solution)

-

DME (Dimethoxyethane)

Step-by-Step Workflow:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol) and this compound (171 mg, 1.5 mmol).

-

Catalyst Addition: Add Pd(PPh3)4 (58 mg, 0.05 mmol) inside a glovebox or under a rapid stream of Nitrogen.

-

Solvent/Base: Add degassed DME (4 mL) and 2M Na2CO3 (1 mL).

-

Note: Degassing is critical. Sparge solvents with Argon for 15 mins prior to use.

-

-

Reaction: Seal the vial with a crimp cap (PTFE septum). Heat to 80°C in an aluminum heating block for 4-16 hours.

-

Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the aryl halide.[3]

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (10 mL). Separate phases. Extract aqueous layer with EtOAc (2x).[4] Wash combined organics with brine, dry over MgSO4, filter, and concentrate.

-

Purification: Flash column chromatography (SiO2).

Protocol B: High-Performance Conditions (Aryl Chlorides/Hindered)

Best for: Deactivated electrophiles, ortho-substituted arenes.

Reagents:

-

Aryl Chloride (1.0 equiv)

-

(E)-1-Pentenylboronic acid (1.5 equiv)

-

Pd(dppf)Cl2[1]·DCM (3-5 mol%)

-

Cs2CO3 (3.0 equiv, solid)

-

1,4-Dioxane / Water (9:1)

Step-by-Step Workflow:

-

Solids: Charge the reaction vessel with Aryl Chloride (1.0 mmol), Boronic Acid (1.5 mmol), Cs2CO3 (977 mg, 3.0 mmol), and Pd(dppf)Cl2·DCM (41 mg, 0.05 mmol).

-

Inert Atmosphere: Evacuate and backfill the vessel with Argon (3 cycles).

-

Solvent: Add degassed 1,4-Dioxane (4.5 mL) and Water (0.5 mL) via syringe.

-

Reaction: Heat to 90-100°C. Vigorous stirring is essential due to the biphasic nature and solid base.

-

Workup: Standard extraction (as above).

-

Tip: If the product contains basic nitrogens (pyridines), use DCM/MeOH for extraction to ensure recovery.

-

Workflow Visualization (DOT)

Figure 2: Operational workflow for the Suzuki-Miyaura coupling process.

Troubleshooting & Critical Controls

| Observation | Root Cause | Corrective Action |

| Low Yield (<30%) | Protodeboronation | Reduce water content (use Dioxane/H2O 10:1) or switch to anhydrous conditions with CsF. |

| Black Precipitate | Pd Aggregation (Pd Black) | Inadequate ligand stabilization. Switch from PPh3 to dppf or add excess PPh3 (10 mol%). |

| Isomerization (E/Z mix) | Hydride Insertion | Reaction too slow or temp too high. Lower temp to 60°C and increase catalyst loading to 5-10%. |

| Homocoupling (R-R) | Oxidative Coupling | Presence of O2. Ensure rigorous degassing (freeze-pump-thaw is ideal for small scales). |

| Stalled Reaction | Catalyst Poisoning | Check for coordinating groups (thiols, free amines) on substrate. Use Pd2(dba)3/S-Phos. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 269–280. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Sigma-Aldrich. (n.d.). This compound Product Page. Link

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 1-Pentenylboronic Acid

Executive Summary

This guide details the protocols for utilizing 1-Pentenylboronic acid (and its esters) in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While alkenyl boronic acids offer a direct route to conjugated dienes and styrenes, they present specific challenges distinct from aryl partners—primarily protodeboronation and stereoisomerization .

This document provides a "Workhorse Protocol" for standard applications and a "High-Fidelity Protocol" for sensitive pharmacophores, ensuring >95% stereoretention of the alkene geometry.

Chemical Profile & Reagent Handling

| Property | Specification |